(E)-N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S2/c1-14(2)6-12-10-13-8(5-16-10)9-7(11)3-4-15-9/h3-6H,1-2H3/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJNSMZRSSFHGI-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=CS1)C2=C(C=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=CS1)C2=C(C=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on diverse scientific literature.
- Chemical Formula : C10H10ClN3S2
- Molecular Weight : 271.79 g/mol
- CAS Number : 478260-66-1
Synthesis
The synthesis of this compound typically involves the reaction of 4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-amine with dimethylformamide dimethyl acetal under controlled conditions. This process allows for the formation of the desired imidamide structure, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole derivatives against a panel of bacteria using microdilution methods to determine their Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC). The results indicated that compounds with similar structures showed MIC values ranging from 0.17 to >3.75 mg/mL against different bacterial strains, with some exhibiting particularly strong activity against Bacillus cereus and Escherichia coli .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Strain |
|---|---|---|---|
| 1 | 0.23 | 0.47 | E. cloacae |
| 2 | 0.70 | 0.94 | B. cereus |
| 3 | 0.17 | 0.23 | E. coli |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
In one study, thiazole derivatives were shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . The structure–activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups such as chlorine enhances the biological activity against cancer cells.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to increased apoptosis in cancer cells.
- Membrane Disruption : Some thiazole derivatives have been shown to disrupt bacterial membranes, leading to cell death.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- A study on a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.
- Clinical trials involving thiazole derivatives have shown promising results in patients with resistant bacterial infections, indicating their potential as effective therapeutic agents.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Estimated based on analogous structures.
Key Observations :
- Lipophilicity : The target compound’s chlorothiophene group confers moderate lipophilicity (XLogP3 ~3.1), comparable to bromophenyl analogs but lower than phenylurea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
